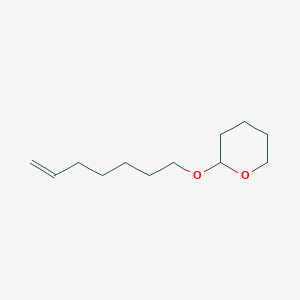

2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran

Description

2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is a tetrahydropyran derivative featuring a heptenyloxy substituent at the 2-position. This compound is characterized by its six-membered oxygen-containing ring (tetrahydropyran) and an unsaturated C7 side chain with a terminal alkene group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of protected alcohols or alkenes via its acid-labile tetrahydropyranyl (THP) ether functionality. The compound is typically synthesized through nucleophilic substitution reactions between a heptenol derivative and dihydropyran under acidic conditions .

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-hept-6-enoxyoxane |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h2,12H,1,3-11H2 |

InChI Key |

UVPIXNHLSAZQFK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCOC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(6-Hepten-1-yloxy)tetrahydro-2H-pyran

General Synthetic Strategy

The preparation of this compound generally involves the nucleophilic substitution of a suitable leaving group on tetrahydro-2H-pyran or its derivative by 6-hepten-1-ol or its activated form. Commonly, the synthesis proceeds via:

- Etherification reaction between tetrahydro-2H-pyran and 6-hepten-1-ol under acidic or catalytic conditions.

- Protection/deprotection steps to control regioselectivity and prevent side reactions.

- Use of catalysts or promoters such as acid catalysts, phase-transfer catalysts, or transition metal complexes to enhance yield and selectivity.

Specific Synthetic Routes

Acid-Catalyzed Etherification

A classical method involves the acid-catalyzed reaction of tetrahydro-2H-pyran with 6-hepten-1-ol:

- Reagents : Tetrahydro-2H-pyran, 6-hepten-1-ol, acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

- Conditions : Reflux in an inert solvent such as toluene or dichloromethane, with azeotropic removal of water to drive the equilibrium toward ether formation.

- Mechanism : Protonation of the oxygen in tetrahydro-2H-pyran activates it toward nucleophilic attack by the alcohol, resulting in ring opening and formation of the ether linkage.

- Purification : Extraction, drying over sodium sulfate, and purification by column chromatography.

This method is widely employed for synthesizing alkoxy-substituted tetrahydropyrans but may require careful control to avoid polymerization or side reactions due to the alkene moiety in the heptenyl chain.

Williamson Ether Synthesis Variant

Alternatively, the Williamson ether synthesis can be adapted:

- Step 1 : Conversion of 6-hepten-1-ol to its alkoxide form by treatment with a strong base such as sodium hydride or potassium tert-butoxide.

- Step 2 : Reaction of the alkoxide with a suitable tetrahydro-2H-pyran derivative bearing a good leaving group at the 2-position (e.g., 2-tetrahydropyranyl bromide).

- Conditions : Anhydrous environment, inert atmosphere, and polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Outcome : Formation of the ether bond with high regioselectivity and yield.

This method offers better control over regioselectivity and minimizes side reactions.

Purification and Characterization

- Purification : Typically involves solvent extraction, drying over anhydrous sodium sulfate, and column chromatography using silica gel with hexane or ethyl acetate as eluents.

- Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared (IR) spectroscopy, and mass spectrometry. Crystallographic studies (X-ray diffraction) can confirm stereochemistry and regiochemistry when crystalline samples are obtained.

Data Table: Representative Reaction Conditions and Yields for Etherification of Tetrahydro-2H-pyran Derivatives

Research Findings and Analysis

- Regioselectivity and Stereoselectivity : The etherification at the 2-position of tetrahydro-2H-pyran is often regioselective due to the ring oxygen's activation and the stability of the resulting ether linkage. Catalytic methods using cobalt complexes have demonstrated the ability to control syn- and anti-stereoisomers in related bicyclic systems.

- Yield Optimization : Use of co-catalysts such as zinc and zinc iodide can significantly improve yields by facilitating catalyst turnover and stabilizing intermediate species.

- Functional Group Compatibility : The presence of the alkene in the 6-hepten-1-ol chain requires mild conditions to prevent unwanted polymerization or side reactions; catalytic methods at moderate temperatures are advantageous.

- Purification : Column chromatography remains the standard for isolating pure ether products, with silica gel and hexane/ethyl acetate mixtures providing effective separation.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the hepten-1-yloxy group to a single bond, forming saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hepten-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of heptanal or heptanoic acid derivatives.

Reduction: Formation of 2-(6-heptyloxy)tetrahydro-2H-Pyran.

Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hepten-1-yloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and van der Waals interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The physicochemical and reactivity profiles of tetrahydropyran derivatives are heavily influenced by the substituent attached to the oxygen atom. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Properties

Key Observations:

- Chain Length and Unsaturation : Longer chains (e.g., C10 in 2-(9-Decynyloxy)tetrahydro-2H-Pyran) increase hydrophobicity (XLogP3 = 4.4), whereas shorter chains (e.g., C2 bromoethoxy) enhance polarity and reactivity .

- Halogenation : Bromo-substituted derivatives (e.g., 2-(2-Bromoethoxy)tetrahydro-2H-Pyran) are pivotal in cross-coupling reactions, with a density of 1.384 g/mL and boiling point of 62–64 °C at 0.4 mmHg .

Highlights:

- High-Yield Strategies : Alkynyl derivatives (e.g., 2-(5-Pentacosynyloxy)tetrahydro-2H-Pyran) achieve >95% yields via fluoride-mediated alkylation .

- Spectroscopic Confirmation : Unsaturated analogs are validated by FTIR (alkyne/alkene stretches) and HRMS (e.g., m/z 198.16 for 6-heptyltetrahydro-2H-pyran-2-one) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.